3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine
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Overview
Description
3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine is an organic compound characterized by a furan ring attached to a diphenyl-substituted oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine typically involves the reaction of furan-2-carbaldehyde with diphenylamine and an appropriate oxazolidine precursor. One common method includes:
Condensation Reaction: Furan-2-carbaldehyde is reacted with diphenylamine in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with an oxazolidine precursor under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in 3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine can undergo oxidation reactions, typically forming furan-2-carboxylic acid derivatives.
Reduction: Reduction of the oxazolidine ring can lead to the formation of amino alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino alcohols.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and as a potential ligand for receptor binding studies. Its structural features make it a candidate for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine involves its interaction with molecular targets such as enzymes or receptors. The furan ring can participate in π-π interactions, while the oxazolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-thiazolidine: Similar structure but with a sulfur atom replacing the oxygen in the oxazolidine ring.
3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-imidazolidine: Similar structure but with a nitrogen atom replacing the oxygen in the oxazolidine ring.
Uniqueness
3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine is unique due to the presence of the oxazolidine ring, which imparts specific chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C20H19NO2 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine |
InChI |
InChI=1S/C20H19NO2/c1-3-8-16(9-4-1)19-15-21(14-18-12-7-13-22-18)20(23-19)17-10-5-2-6-11-17/h1-13,19-20H,14-15H2 |
InChI Key |
RXRPCXBRWGXORZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(N1CC2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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